molecular formula C5H6Br2O3S B3265661 3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide CAS No. 408314-20-5

3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide

Cat. No. B3265661
CAS RN: 408314-20-5
M. Wt: 305.97 g/mol
InChI Key: JUWPEGPRQKQUNF-UHFFFAOYSA-N
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Description

3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a chemical compound with the linear formula C5H6Br2O3S . It has a molecular weight of 305.974 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide is a compound with notable synthetic and chemical properties. A multigram scale synthesis method for related compounds, 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, has been developed. This method is simpler and uses more readily available reagents compared to previous methods. The synthesized compounds serve as building blocks for the synthesis of combinatorial libraries of new biologically active compounds (Chabanenko et al., 2018).

Applications in Medicinal Chemistry

The compound is a valuable building block in medicinal chemistry. A scalable protocol for the preparation of 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide, a significant cyclic sulfone building block, has been developed. This protocol uses commercially available and inexpensive starting materials, enabling the synthesis of various 4,4-disubstituted cyclic sulfone derivatives. These derivatives are crucial structural motifs for drug discovery (Hugelshofer et al., 2021).

Role in Heterocyclic Chemistry

The compound's derivatives have significant roles in heterocyclic chemistry. For instance, microwave-assisted and ultrasonic-assisted three-component heterocyclization involving thiopyran-3-one-1,1-dioxide results in the formation of tetrahydro-4H-thiopyrano[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine-8,8-dioxides. The structures of these products have been confirmed through NMR data and X-ray analysis, highlighting the compound's utility in synthesizing novel heterocyclic systems (Gladkov et al., 2013).

Photorearrangement and Photochemical Behavior

The photochemical behavior of derivatives of this compound is another area of interest. Studies on the photorearrangement of 4,4-disubstituted 2,6-diphenyl-4H-thiopyran-1,1-dioxides have yielded high yields of stereoisomeric bicyclic photoproducts. These findings are crucial for understanding the vinyl–vinyl di-π-methane rearrangement and its implications in photochemistry (Jafarpour & Pirelahi, 2006).

properties

IUPAC Name

3,5-dibromo-1,1-dioxothian-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O3S/c6-3-1-11(9,10)2-4(7)5(3)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPEGPRQKQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C(CS1(=O)=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 2
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3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 3
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 4
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 5
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide
Reactant of Route 6
3,5-dibromotetrahydro-4H-thiopyran-4-one 1,1-dioxide

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